![molecular formula C46H52F2N8O6 B10857891 6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KTX-951 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the target protein (IRAK4) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Formation of the linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Attachment of the ligands: The ligands that bind to IRAK4 and the E3 ubiquitin ligase are attached to the linker through reactions such as nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of KTX-951 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
KTX-951 undergoes several types of chemical reactions, including:
Degradation: The primary reaction is the degradation of IRAK4, facilitated by the formation of a ternary complex with the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Binding Interactions: The compound forms non-covalent interactions with IRAK4 and the E3 ubiquitin ligase, which are crucial for its function.
Common Reagents and Conditions
The common reagents used in the synthesis of KTX-951 include:
Linker reagents: Used to form the bifunctional molecule.
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for reactions and purification.
Major Products Formed
The major product formed from the reaction of KTX-951 with IRAK4 is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome .
科学的研究の応用
作用機序
KTX-951 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
KTX-951 can be compared with other similar compounds, such as:
KTX-545: Another IRAK4 degrader with a different chemical structure but similar mechanism of action.
KTX-201:
KTX-951 is unique in its high specificity for IRAK4 and its potential for treating cancers and inflammatory diseases involving IRAK4 .
特性
分子式 |
C46H52F2N8O6 |
|---|---|
分子量 |
851.0 g/mol |
IUPAC名 |
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |
InChIキー |
XMUGELSEEJWFAK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
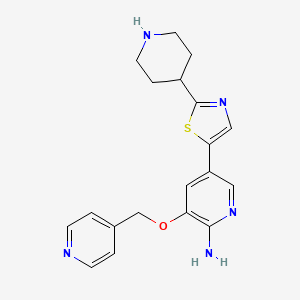
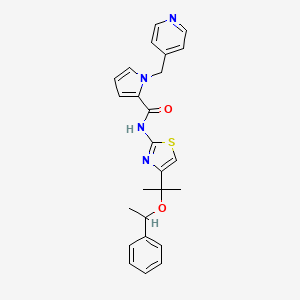
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
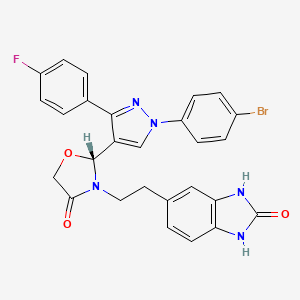
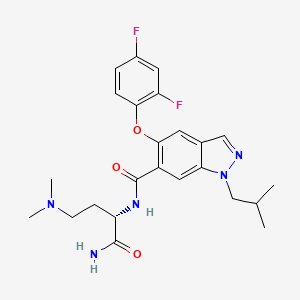
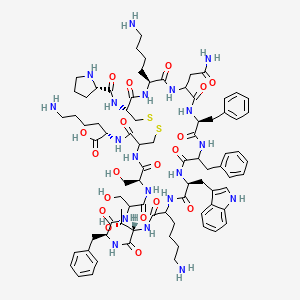
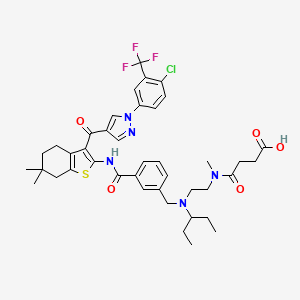
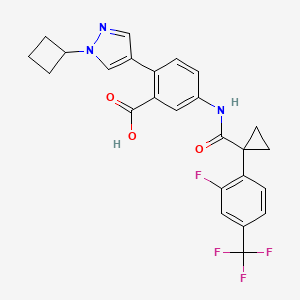


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
